3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of this compound reveals a distinctive molecular architecture characterized by specific geometric parameters and spatial arrangements. The compound features a fused ring system comprising a cyclopentathiophene core with a saturated five-membered ring component, as evidenced by the 4H,5H,6H nomenclature indicating the presence of methylene groups at positions 4, 5, and 6. The molecular structure can be represented by the Simplified Molecular Input Line Entry System code: NC1=C(C(C2=CC=C(Cl)C(F)=C2)=O)C(CCC3)=C3S1, which provides a systematic description of the atomic connectivity.
The International Union of Pure and Applied Chemistry name for this compound is (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-3-fluorophenyl)methanone, which precisely describes the substitution pattern and functional group arrangements. The molecular geometry is fundamentally influenced by the presence of the thiophene sulfur atom, which introduces specific electronic and steric effects that determine the overall conformation of the molecule.
Crystallographic studies of related cyclopenta[b]thiophene derivatives have provided valuable insights into the structural characteristics of this compound class. For instance, analysis of ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate revealed that the angle between the mean plane defined by the atoms of the 5,6-dihydro-4H-cyclopenta[b]thiophene moiety and the phenyl ring is 72.8 degrees, with a root mean square deviation of 0.19 Ångströms. This geometric parameter suggests that similar angular relationships may exist in this compound between the cyclopentathiophene core and the chlorofluorobenzene ring.
Conformational Studies via X-ray Diffraction and NMR Spectroscopy
Conformational analysis of this compound through X-ray diffraction techniques provides critical information about the preferred spatial arrangements of the molecule in the solid state. The compound exhibits structural features that are characteristic of fused thiophene systems, where the sulfur atom plays a crucial role in determining the electronic distribution and molecular conformation.
Nuclear Magnetic Resonance spectroscopy serves as a complementary technique for conformational studies, particularly in solution-phase analysis. The prediction and interpretation of Nuclear Magnetic Resonance spectra for compounds of this complexity require sophisticated computational approaches. The presence of multiple aromatic systems, including the thiophene ring and the chlorofluorobenzene substituent, creates distinctive chemical shift patterns that can be used to confirm structural assignments and analyze conformational preferences.
The conformational flexibility of the cyclopentathiophene core is influenced by the degree of saturation in the five-membered ring component. Unlike fully aromatic thiophene systems, the 4H,5H,6H-cyclopenta[b]thiophene framework contains sp3-hybridized carbon atoms that introduce conformational degrees of freedom. This structural feature has been observed in related compounds, where crystallographic analysis has revealed specific conformational preferences.
Comparative analysis with structurally related compounds, such as E-7-fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, demonstrates that halogen-substituted aromatic systems can adopt specific conformational arrangements that minimize steric interactions while maximizing favorable electronic interactions. The crystal structure analysis of this related compound revealed a dihedral angle of approximately 62 degrees between aromatic ring systems, which may provide insight into the conformational behavior of this compound.
Comparative Structural Analysis with Analogous Cyclopenta[b]thiophene Derivatives
The structural analysis of this compound benefits significantly from comparison with analogous cyclopenta[b]thiophene derivatives that have been characterized through various analytical techniques. A systematic examination of related compounds reveals important structure-activity relationships and provides context for understanding the unique features of this particular molecule.
Ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate represents a closely related structural analogue that shares the cyclopenta[b]thiophene core with similar substitution patterns. This compound exhibits a molecular formula of C15H14ClNO3S and demonstrates the structural diversity possible within this chemical class. The presence of both an amino group and a carboxylate ester functional group contributes to its unique chemical behavior and provides insight into the electronic effects that govern the behavior of cyclopenta[b]thiophene derivatives.
Another significant comparative example is 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine, which features a similar substitution pattern but with different halogen substituents. This compound has a molecular formula of C14H9BrF3NOS and a molecular weight of approximately 356.14 grams per mole. The structural comparison between these compounds highlights the effects of different halogen substituents on molecular geometry and electronic properties.
The series of 3-(substituted benzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine derivatives provides valuable comparative data for understanding structure-property relationships. For instance, 3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine (molecular formula C15H12F3NOS, molecular weight 311.32 grams per mole) demonstrates how electron-withdrawing substituents influence the overall molecular properties. Similarly, 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine represents a simpler analogue that allows for direct comparison of the effects of single versus multiple halogen substitution.
Crystallographic studies of related pyrazole derivatives have provided detailed geometric parameters that can be extrapolated to understand the structural features of cyclopenta[b]thiophene systems. For example, analysis of 3-(2-aminophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone revealed specific bond lengths and angles that are characteristic of heterocyclic compounds with similar electronic structures. The calculated carbon-nitrogen bond lengths in these systems ranged from 1.298 to 1.300 Ångströms, providing reference values for comparison with cyclopenta[b]thiophene derivatives.
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c15-9-5-4-7(6-10(9)16)13(18)12-8-2-1-3-11(8)19-14(12)17/h4-6H,1-3,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBOUMNYICQVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC(=C(C=C3)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological profiles, and specific case studies.
Chemical Structure and Properties
The compound features a unique cyclopentathiophene core substituted with a chlorofluorobenzoyl moiety. Its molecular formula is C14H10ClF N2S, with a molecular weight of approximately 284.75 g/mol. The presence of halogens (chlorine and fluorine) suggests potential interactions with biological targets that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and coupling reactions. The synthetic route may vary based on the desired purity and yield. For instance, microwave-assisted methods have been noted for improving yields in similar amine-linked compounds .
Antiparasitic Activity
Research indicates that compounds structurally related to this compound exhibit significant antiparasitic activity. A study highlighted that derivatives targeting Leishmania parasites showed promising results in vitro, suggesting that modifications to the benzoyl moiety can enhance efficacy against parasitic infections .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Preliminary data suggest that it may act as an inhibitor for 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. Related compounds demonstrated IC50 values in the nanomolar range (e.g., 700 nM), indicating strong inhibition potential .
Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines, some derivatives have shown significant activity. For instance, certain analogs exhibited GI50 values as low as 10 nM against leukemia cell lines like CCRF-CEM, indicating potential for further development as anticancer agents .
Case Study 1: Antiparasitic Screening
A series of analogs based on the cyclopentathiophene scaffold were synthesized and screened for activity against Leishmania donovani. The most active compound demonstrated an IC50 of 0.5 µM, significantly outperforming existing treatments .
Case Study 2: Enzyme Inhibition Profile
A detailed study assessed the inhibition of 17β-HSD by various analogs of the target compound. The most potent inhibitor was identified with an IC50 of 900 nM, showcasing the compound's potential in modulating steroid hormone levels .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural Analogs with Modified Benzoyl Substituents
*Inferred formula; †Calculated based on and substituent addition.
Key Observations:
- Lipophilicity : The trifluoromethyl group (CF₃) in increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility. The target compound’s Cl/F substituents balance moderate lipophilicity with polarity .
- Steric Considerations : The bromo-substituted analog () introduces steric hindrance, which could disrupt interactions in tightly packed biological targets compared to the smaller Cl/F groups .
Heterocyclic Core Modifications
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
- Structure : Replaces cyclopenta[b]thiophene with a thiazole ring and substitutes benzyl (4-chloro-2-fluoro) instead of benzoyl.
- Implications : The thiazole core (aromatic with two heteroatoms) offers different hydrogen-bonding capabilities and electronic properties. The benzyl group’s substituent positioning (4-Cl, 2-F) mirrors the target compound’s benzoyl but may alter target engagement due to reduced conjugation .
Preparation Methods
Cyclopenta[b]thiophene Core Formation
The cyclopenta[b]thiophene framework is typically synthesized via cyclization reactions involving thiophene derivatives and cyclopentane precursors. Although specific literature detailing the exact cyclization for this compound is limited, related benzo[b]thiophene derivatives have been prepared through intramolecular cyclization of suitable precursors under reflux conditions in organic solvents such as toluene or xylene.
Introduction of the 4-Chloro-3-fluorobenzoyl Group
The benzoyl substituent bearing chloro and fluoro substituents at the 4- and 3-positions respectively is introduced via acylation reactions. Typical methods involve:
- Friedel-Crafts acylation using 4-chloro-3-fluorobenzoyl chloride or anhydride reagents with the cyclopenta[b]thiophene intermediate under Lewis acid catalysis.
- Alternative routes may involve coupling reactions where a halogenated benzoyl precursor is reacted with the thiophene core under palladium-catalyzed cross-coupling conditions.
These methods ensure regioselective functionalization at the 3-position of the cyclopenta[b]thiophene ring.
Amination at the 2-Position of Thiophene
The amine group at the 2-position is introduced by nucleophilic substitution or reductive amination strategies:
- Direct amination of a 2-halogenated cyclopenta[b]thiophene intermediate using ammonia or amine sources under reflux in polar solvents.
- Reduction of nitro or other nitrogen-containing precursors on the thiophene ring using iron powder and ammonium chloride in ethanol-water mixtures, followed by purification steps.
Representative Experimental Procedures and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Cyclopenta[b]thiophene formation | Cyclization | Heating in toluene/xylene, reflux, 10 h | Moderate to high yield; requires monitoring by TLC |
| 2. Acylation with 4-chloro-3-fluorobenzoyl chloride | Friedel-Crafts acylation | Lewis acid catalyst (AlCl3 or FeCl3), dry solvent, 0–25°C to reflux | High regioselectivity; purified by recrystallization |
| 3. Amination at 2-position | Reductive amination or nucleophilic substitution | Fe powder, NH4Cl in EtOH/H2O reflux 5 h; filtration and washing | Yields ~60-70%; purity >90% by HPLC |
Note: The reductive amination step is adapted from analogous procedures for related benzo[b]thiophene derivatives, where iron powder and ammonium chloride reduce nitro groups to amines efficiently.
Purification and Characterization
- The crude product is typically purified by recrystallization from solvents such as isopropanol or acetone.
- Filtration, washing with aqueous and organic solvents, and drying under vacuum at 25–60°C are standard.
- Purity is verified by HPLC, with reported purities exceeding 90%.
- Melting points and spectral data (NMR, MS) confirm structure and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core synthesis | Cyclization in refluxing aromatic solvents |
| Acylation reagent | 4-chloro-3-fluorobenzoyl chloride or equivalent |
| Catalysts | Lewis acids (AlCl3, FeCl3) or Pd catalysts for coupling |
| Amination method | Reductive amination using Fe/NH4Cl or nucleophilic substitution |
| Solvents | Toluene, xylene, ethanol, isopropanol, dichloromethane |
| Temperature range | 0°C to reflux (50–120°C) depending on step |
| Reaction time | 5–10 hours per step |
| Purification | Recrystallization, filtration, vacuum drying |
| Yield | Typically 60–70% overall |
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects regioselectivity and yield during the acylation step.
- Reductive amination with iron powder is a cost-effective and scalable method for amine introduction, with minimal side reactions.
- Sequential recrystallizations improve purity significantly, essential for pharmaceutical-grade material.
- Reaction monitoring by TLC and HPLC ensures high-quality control.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, cyclopenta[b]thiophene derivatives are often prepared via cyclization of thiophene precursors under acidic or basic conditions. The benzoyl group can be introduced via Friedel-Crafts acylation using 4-chloro-3-fluorobenzoyl chloride in the presence of Lewis acids like AlCl₃ . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions. Microwave-assisted synthesis, as demonstrated for similar thiazole derivatives, may improve yield and reduce reaction time .
Q. What spectroscopic methods are effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure, particularly to resolve signals from the chloro-fluorobenzoyl group and cyclopenta-thiophene core. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) monitors purity. Accelerated stability studies under varying temperatures and humidity levels (e.g., 40°C/75% RH) assess degradation pathways. Mass balance analysis and forced degradation (e.g., exposure to light, oxidizers) identify labile functional groups, such as the fluorobenzoyl moiety .
Advanced Research Questions
Q. How do substituents on the benzoyl group influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., -Cl, -F, -CF₃). Computational docking models (e.g., AutoDock) predict interactions with biological targets, while in vitro assays (e.g., enzyme inhibition) quantify potency. For example, electron-withdrawing groups like -F and -Cl enhance binding affinity to hydrophobic pockets in target proteins, as observed in related triazole derivatives .
Q. What strategies mitigate solubility issues during in vitro assays?
- Methodological Answer : Co-solvents (e.g., DMSO:water mixtures) or formulation with cyclodextrins improve aqueous solubility. Modifying the benzoyl group to include polar substituents (e.g., -OH, -NH₂) enhances hydrophilicity, as demonstrated in fluorinated thiophene analogs . Dynamic light scattering (DLS) monitors aggregation in solution.
Q. How can reaction yields be optimized in the final synthesis step?
- Methodological Answer : Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., Pd/C for hydrogenation), temperature, and solvent polarity. For example, replacing traditional heating with microwave irradiation increased yields by 20% in similar thiazole syntheses . Purification via flash chromatography (hexane:EtOAc gradient) removes unreacted benzoyl chloride intermediates .
Q. What computational methods analyze electronic effects of chloro and fluoro substituents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing effects on the thiophene ring’s aromaticity. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between substituents and the cyclopenta core. These insights guide the design of derivatives with tuned redox potentials .
Data Contradictions and Resolution
- reports iron powder reduction for nitro intermediates, while uses sodium borohydride. Researchers must validate reducing agents based on substrate compatibility.
- highlights flammability risks, conflicting with microwave synthesis in . Mitigation involves strict temperature control and inert atmospheres.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
